4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a pyrazole moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both piperidine and pyrazole rings in its structure makes it a versatile molecule for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine hydrochloride typically involves the reaction of 4-methyl-1H-pyrazole with piperidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrazole ring to its dihydro form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted analogs of the original compound .
Scientific Research Applications
4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine hydrochloride involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand, binding to enzymes or receptors and modulating their activity. The piperidine ring enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-bromo-1H-pyrazol-1-yl)methyl]piperidine hydrochloride
- 1-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]piperidine
- 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
Uniqueness
4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of a methyl group on the pyrazole ring and the piperidine moiety enhances its reactivity and potential for diverse applications compared to other similar compounds .
Properties
CAS No. |
1242338-89-1 |
---|---|
Molecular Formula |
C10H18ClN3 |
Molecular Weight |
215.72 g/mol |
IUPAC Name |
4-[(4-methylpyrazol-1-yl)methyl]piperidine;hydrochloride |
InChI |
InChI=1S/C10H17N3.ClH/c1-9-6-12-13(7-9)8-10-2-4-11-5-3-10;/h6-7,10-11H,2-5,8H2,1H3;1H |
InChI Key |
AHGPSOCYXJFRAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)CC2CCNCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.